Home > Products > Building Blocks P19953 > Dihydroorotic acid
Dihydroorotic acid - 155-54-4

Dihydroorotic acid

Catalog Number: EVT-271265
CAS Number: 155-54-4
Molecular Formula: C5H6N2O4
Molecular Weight: 158.11 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Dihydroorotic acid (DHO) is a naturally occurring compound, serving as a crucial intermediate in the de novo pyrimidine biosynthesis pathway. [, , , ] This pathway is responsible for the synthesis of pyrimidine nucleotides, essential components of DNA and RNA. [] Dihydroorotic acid is synthesized from carbamoyl aspartate by the enzyme dihydroorotase and is subsequently converted to orotic acid by dihydroorotate dehydrogenase. [, ] While not a pyrimidine itself, DHO plays a crucial role in the metabolic pathway leading to their formation. []

Future Directions
  • Further exploration of the Thorpe-Ingold effect: Further investigation of the influence of substituents on Dihydroorotic acid's structure and reactivity could unveil new insights into its behavior in biological systems. []
  • Development of novel DHO-based therapeutics: The successful application of Leflunomide highlights the potential of targeting dihydroorotate dehydrogenase for therapeutic purposes. [, , ] Continued exploration of novel Dihydroorotic acid analogues could lead to the development of new drugs for treating cancer, autoimmune diseases, and other conditions.
  • Understanding the role of DHO in specific diseases: Investigating the levels and metabolism of Dihydroorotic acid in various diseases, particularly those affecting pyrimidine biosynthesis, may uncover its role in disease pathogenesis and progression. [, , , , ]

Orotic acid

Compound Description: Orotic acid is a heterocyclic compound and an acid. It is also known as pyrimidine carboxylic acid. Orotic acid is produced in the body through a series of enzymatic reactions, starting with carbamoyl phosphate. It is the immediate precursor to uridine monophosphate (UMP), a nucleotide base found in RNA. [, , , , , , , , , , , , , , , , , , , , , , , , , , ]

Relevance: Orotic acid is the product of the oxidation of dihydroorotic acid by the enzyme dihydroorotate dehydrogenase (DHODH). [, , , , , , , , , , , , , , , , , , , , , , , , , , ] This enzymatic step is crucial in the de novo pyrimidine biosynthesis pathway.

Uracil

Compound Description: Uracil is one of the four nucleobases in the nucleic acid RNA. It is a pyrimidine derivative, with a pyrimidine ring substituted with two oxo groups at positions 2 and 4. [, , , , , , , , , , , , , , , , , , , , , , , , , , ] Uracil is a common and naturally occurring pyrimidine derivative.

Relevance: Uracil can be produced from dihydroorotic acid in a multi-step process. First, dihydroorotic acid is converted to orotic acid. Then, orotic acid is converted to orotidine 5'-monophosphate (OMP). Finally, OMP is decarboxylated to UMP, which is then further dephosphorylated to form uracil. [, , , , , , , , , , , , , , , , , , , , , , , , , , ]

N-Carbamoylaspartic acid (Ureidosuccinic acid)

Compound Description: N-Carbamoylaspartic acid, also known as ureidosuccinic acid, is an intermediate in the biosynthesis of pyrimidines. It is formed by the transfer of a carbamoyl group from carbamoyl phosphate to aspartic acid. [, , , , , , , , , , , , , , , , , , , , , , , , , , ]

Relevance: N-Carbamoylaspartic acid is the direct precursor to dihydroorotic acid in the pyrimidine biosynthesis pathway. The enzyme dihydroorotase catalyzes the cyclization of N-carbamoylaspartic acid to form dihydroorotic acid. [, , , , , , , , , , , , , , , , , , , , , , , , , , ]

5-Carboxymethylhydantoin

Compound Description: 5-Carboxymethylhydantoin is a hydantoin derivative that can be formed as a byproduct during the synthesis of orotic acid. []

Relevance: 5-Carboxymethylhydantoin can be formed from the cyclization of N-carbamoylaspartic acid, the precursor of dihydroorotic acid, in a non-enzymatic reaction. This highlights the importance of enzymatic control in the pyrimidine biosynthesis pathway to ensure the formation of the correct product. []

Dihydrouracil

Compound Description: Dihydrouracil is a pyrimidine derivative and a degradation product of uracil. It is formed by the reduction of uracil. []

5-N-methylformamido-L-dihydroorotic acid

Compound Description: 5-N-methylformamido-L-dihydroorotic acid is a naturally occurring derivative of dihydroorotic acid. []

Relevance: This compound was identified as a substrate for the mitochondrial oxidase system in Neurospora crassa, which also utilizes dihydroorotic acid. This suggests a potential connection between these two compounds in specific metabolic pathways. []

Brequinar Sodium

Compound Description: Brequinar Sodium (DUP-785, NSC 368390) is a potent inhibitor of dihydroorotate dehydrogenase (DHODH). [, ]

Relevance: Brequinar Sodium effectively blocks the conversion of dihydroorotic acid to orotic acid by inhibiting DHODH, thereby disrupting the de novo pyrimidine synthesis pathway. [, ]

Leflunomide

Compound Description: Leflunomide is an immunomodulatory drug that inhibits dihydroorotate dehydrogenase (DHODH). []

Relevance: Leflunomide, similar to Brequinar Sodium, exerts its action by inhibiting DHODH, thus preventing the conversion of dihydroorotic acid to orotic acid and ultimately disrupting pyrimidine synthesis. []

Mycophenolic Acid

Compound Description: Mycophenolic acid is an immunosuppressant drug that inhibits inosine monophosphate dehydrogenase (IMPDH), an enzyme involved in purine synthesis. []

Relevance: While Mycophenolic Acid targets a different enzyme in the purine biosynthesis pathway, it serves as a relevant comparison to Leflunomide and Brequinar Sodium, highlighting the significance of targeting nucleotide synthesis pathways for therapeutic purposes. []

(S)-4,5-dihydroorotic acid (Dio-OH)

Compound Description: (S)-4,5-dihydroorotic acid (Dio-OH) is a derivative of dihydroorotic acid used in the development of TRH analogues. []

Relevance: This compound demonstrates the versatility of dihydroorotic acid as a building block in pharmaceutical research. Substituting pyroglutamic acid in TRH with Dio-OH resulted in analogues with significantly enhanced central nervous system activities compared to the native TRH. []

2-Imidazolidone-4-carboxylic acid

Compound Description: 2-Imidazolidone-4-carboxylic acid is a structural analog of 5-oxo-proline, a substrate for the enzyme 5-oxo-prolinase. []

Relevance: 2-Imidazolidone-4-carboxylic acid acts as a competitive inhibitor of 5-oxo-prolinase, an enzyme that was found to be competitively inhibited by dihydroorotic acid. This shared inhibitory activity suggests potential similarities in their binding interactions with the enzyme. []

Source and Classification

Dihydroorotic acid is classified as a pyrimidine derivative, specifically a dihydro derivative of orotic acid. It is produced in biological systems as an intermediate in the de novo synthesis of pyrimidines. This compound is primarily synthesized from aspartate and carbamoyl phosphate through the action of the enzyme dihydroorotase. Dihydroorotic acid can also be found in various organisms, including bacteria and mammals, where it serves as a precursor to orotic acid and subsequently to uridine monophosphate.

Synthesis Analysis

The synthesis of dihydroorotic acid can be achieved through several methods:

  1. Enzymatic Synthesis: The most common biological pathway involves the enzyme dihydroorotase, which catalyzes the condensation of aspartate and carbamoyl phosphate to form dihydroorotic acid.
  2. Chemical Synthesis:
    • A notable synthetic route involves a multicomponent reaction where various reagents are combined to yield dihydroorotic acid derivatives. For instance, one method utilizes tert-butyl isocyanate and phosphine reagents in a controlled environment to achieve high yields .
    • Another approach employs lithium tri-sec-butyl borohydride as a reducing agent to synthesize N-blocked dihydroorotic acid derivatives, enhancing the efficiency of the process .

These synthetic methods are characterized by their ability to produce optically pure compounds with high yields, making them suitable for pharmaceutical applications.

Molecular Structure Analysis

Dihydroorotic acid has a molecular formula of C4H6N2O2C_4H_6N_2O_2 and a molecular weight of 114.10 g/mol. Its structure features a pyrimidine ring with two carbonyl groups and two amine groups, which are critical for its reactivity and biological function. The compound exists predominantly in its zwitterionic form at physiological pH, which influences its solubility and interaction with enzymes involved in nucleotide metabolism.

Chemical Reactions Analysis

Dihydroorotic acid participates in several key chemical reactions:

  1. Oxidation: It can be oxidized to orotic acid by the enzyme dihydroorotate dehydrogenase, which is a crucial step in pyrimidine biosynthesis.
  2. Condensation Reactions: Dihydroorotic acid can undergo condensation with various amines and carboxylic acids to form derivatives that have potential pharmaceutical applications .
  3. Formation of Derivatives: The compound can react with different reagents to yield substituted dihydroorotic acids, expanding its applicability in medicinal chemistry .
Mechanism of Action

The primary mechanism of action for dihydroorotic acid involves its role as a substrate for dihydroorotate dehydrogenase, an enzyme that catalyzes its oxidation to orotic acid. This step is pivotal in the de novo synthesis pathway for pyrimidines, ultimately leading to the production of nucleotides necessary for DNA and RNA synthesis. Inhibition of this enzyme has been targeted in certain therapeutic strategies, particularly in cancer treatment where nucleotide synthesis is often upregulated .

Physical and Chemical Properties Analysis

Dihydroorotic acid exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in water due to its ionic nature at physiological pH.
  • Melting Point: The melting point ranges around 150-155 °C.
  • pKa Values: The compound has multiple pKa values reflecting its acidic protons, which influence its behavior in biological systems.

These properties are essential for understanding how dihydroorotic acid behaves under physiological conditions and its interactions with other biomolecules.

Applications

Dihydroorotic acid has numerous scientific applications:

  1. Pharmaceutical Development: Its derivatives are explored for their potential use as inhibitors of dihydroorotate dehydrogenase, making them candidates for anticancer agents.
  2. Biochemical Research: It serves as a model compound for studying enzymatic mechanisms involved in nucleotide biosynthesis.
  3. Nutritional Supplementation: Dihydroorotic acid has been investigated for its role in cellular energy metabolism and potential benefits in athletic performance.

Properties

CAS Number

155-54-4

Product Name

Dihydroorotic acid

IUPAC Name

2,6-dioxo-1,3-diazinane-4-carboxylic acid

Molecular Formula

C5H6N2O4

Molecular Weight

158.11 g/mol

InChI

InChI=1S/C5H6N2O4/c8-3-1-2(4(9)10)6-5(11)7-3/h2H,1H2,(H,9,10)(H2,6,7,8,11)

InChI Key

UFIVEPVSAGBUSI-UHFFFAOYSA-N

SMILES

C1C(NC(=O)NC1=O)C(=O)O

Solubility

Soluble in DMSO

Synonyms

4,5-dihydroorotic acid
4,5-dihydroorotic acid, (D)-isomer
4,5-dihydroorotic acid, (DL)-isomer
4,5-dihydroorotic acid, (L)-isomer
5,6-dihydroorotate
dihydroorotate
hydroorotic acid
L-dihydroorotate

Canonical SMILES

C1C(NC(=O)NC1=O)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.